molecular formula C17H14ClNO2 B1451299 6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride CAS No. 1160254-77-2

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Cat. No. B1451299
CAS RN: 1160254-77-2
M. Wt: 299.7 g/mol
InChI Key: KANRTIPDFKCIMT-UHFFFAOYSA-N
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Description

“6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” is a chemical compound with the CAS Number: 438230-57-0 . Its IUPAC name is 6,8-dimethyl-2-(5-methyl-2-furyl)-4-quinolinecarboxylic acid . The molecular weight of this compound is 281.31 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H15NO3/c1-9-6-10(2)16-12(7-9)13(17(19)20)8-14(18-16)15-5-4-11(3)21-15/h4-8H,1-3H3,(H,19,20) . This code provides a specific representation of the molecular structure.


Physical And Chemical Properties Analysis

The compound “6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride” has a molecular weight of 281.31 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the current resources.

Scientific Research Applications

Synthetic Pathways and Derivatives

Quinoline derivatives have been extensively studied for their synthetic accessibility and the diverse functionalization possibilities they offer. For instance, studies on 2(1H)-Quinolone derivatives have led to the synthesis of pyrano[3,2-c]quinoline and various 3-substituted quinoline derivatives through reactions involving arylmethylenemalononitriles and hydroxyquinolines. These reactions showcase the versatility of quinoline frameworks for generating complex heterocyclic structures with potential applications in medicinal chemistry and material science (Elagamey et al., 2012).

Photophysical Properties

The photophysical and electrochemical behaviors of quinoline derivatives, especially when decorated with thiophene or furane subunits, have been a subject of interest. These studies reveal that such compounds exhibit unique fluorescence quantum yields and lifetimes, indicating their potential use in photovoltaic applications and as fluorophores in bioimaging (Angulo et al., 2010).

Biological Interactions

Quinoline derivatives have also been explored for their biological interactions, with some compounds showing promise as antimycobacterial agents. The ability to tether quinoline structures with aryl and heteroaryl groups has led to the development of novel compounds with significant activity against Mycobacterium tuberculosis, demonstrating the potential of quinoline derivatives in developing new antimicrobial agents (Kantevari et al., 2011).

Safety and Hazards

This compound is labeled as an irritant . For more detailed safety information and potential hazards, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

6,8-dimethyl-2-(5-methylfuran-2-yl)quinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2/c1-9-6-10(2)16-12(7-9)13(17(18)20)8-14(19-16)15-5-4-11(3)21-15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANRTIPDFKCIMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)Cl)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-Dimethyl-2-(5-methyl-2-furyl)quinoline-4-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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